N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
Description
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is a bis-pyrazole derivative featuring dual pyrazole rings connected via a methylene bridge. One pyrazole ring is substituted with a 1-ethyl group at position 1 and a methyl group at position 3, while the adjacent pyrazole has a propan-2-yl (isopropyl) group at position 1. This structure imparts unique steric and electronic properties, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors where pyrazole motifs are pharmacologically relevant.
Properties
Molecular Formula |
C13H21N5 |
|---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-3-methyl-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C13H21N5/c1-5-17-7-6-12(16-17)8-14-13-9-18(10(2)3)15-11(13)4/h6-7,9-10,14H,5,8H2,1-4H3 |
InChI Key |
KLZZNWBIFAHBRH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNC2=CN(N=C2C)C(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine involves several steps. One common method includes the reaction of 1-ethyl-1H-pyrazole-3-carbaldehyde with 3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or methanol under reflux . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Scientific Research Applications
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Key Observations:
Structural Diversity: The target compound shares a bis-pyrazole scaffold with substituents favoring steric bulk (isopropyl, ethyl). Compound 41 () introduces a trifluoromethylpyridinyl group, which increases lipophilicity and metabolic stability compared to the target compound’s simpler alkyl groups .
Physicochemical Properties: Melting points vary significantly: Compound 7 (108–110°C) vs. N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (104–107°C), likely due to differences in crystallinity from aromatic vs. aliphatic substituents . Fluorinated analogs (e.g., ) may exhibit higher metabolic stability and membrane permeability compared to the target compound’s non-fluorinated structure .
The methoxyphenyl group in [(1-ethyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine () could improve solubility via hydrogen bonding, contrasting with the target compound’s reliance on alkyl groups for lipophilicity .
Biological Activity
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, characterized by its unique five-membered heterocyclic structure. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula for this compound is C15H25N5, with a molecular weight of 275.39 g/mol. The compound features an ethyl group at the 1-position and a propan-2-yl group at the 3-position of the pyrazole ring, which contributes to its distinct chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H25N5 |
| Molecular Weight | 275.39 g/mol |
| IUPAC Name | N-[(1-ethylpyrazol-3-yl)methyl]-3-methyl-(propan-2-yl)-1H-pyrazol-4-amine |
| InChI Key | HATMENZUULBPEE-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that compounds similar to N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amines exhibit significant antimicrobial activity. For instance, studies have shown that pyrazole derivatives can inhibit various fungal strains, including Aspergillus niger and Penicillium digitatum . The specific interactions of this compound with microbial enzymes remain an area for further investigation.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit enzymes such as alpha-amylase, which plays a crucial role in carbohydrate metabolism. Preliminary studies suggest that it demonstrates potent alpha-amylase inhibition, potentially more effective than established inhibitors like acarbose . The inhibition percentage was assessed using standard methods, revealing promising results in vitro.
The biological activity of N-[(1-ethyl-1H-pyrazol-3-yyl)methyl]-3-methyl-(propan-2-yloxy)-pyrazolamine can be attributed to its ability to bind selectively to certain enzymes or receptors. This binding modulates their activity, leading to various biological effects. For example, structural modifications in similar compounds have shown that variations in alkyl chain length can significantly impact their potency against specific targets .
Case Studies
Recent studies have focused on the structure–activity relationship (SAR) of pyrazole derivatives, including N-[...]-4-amines. These studies highlight how different substituents influence biological activity. For example:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(1H-Pyrazol-5-yl)nicotinamide Derivatives | Pyrazole core | Antifungal activity |
| 4-Amino-Pyrazole Compounds | Various substitution patterns | Anti-inflammatory properties |
| N-[...]-4-amines | Unique substitution pattern | Potential therapeutic applications |
Future Directions
While initial findings on the biological activities of N-[...]-4-amines are promising, further research is necessary to fully elucidate their mechanisms of action and therapeutic potential. In particular:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and pharmacodynamics.
- Mechanistic Studies : Investigating the specific molecular targets and pathways involved in the observed biological activities.
- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic use.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
